4-methoxy-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}piperidine
Description
Properties
IUPAC Name |
[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-16-6-9-21(10-7-16)15-12-22(13-15)18(23)14-2-4-17(5-3-14)25-19-20-8-11-26-19/h2-5,8,11,15-16H,6-7,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGSPYMOBDWDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}piperidine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring, followed by the introduction of the benzoyl group and the azetidine ring. The final step involves the attachment of the piperidine ring.
Formation of Thiazole Ring: The thiazole ring can be synthesized using a condensation reaction between a thioamide and an α-haloketone under acidic conditions.
Introduction of Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable amine and a halogenated precursor.
Attachment of Piperidine Ring: The final step involves the nucleophilic substitution reaction where the piperidine ring is attached to the azetidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methoxy-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}piperidine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzoyl group can enhance the compound’s binding affinity to its targets, while the azetidine and piperidine rings can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Phenoxymethybenzoimidazole-Triazole-Thiazole Series ()
Compounds 9a–9e share a triazole-thiazole-acetamide framework with substituted aryl groups. For example:
- 9e : Contains a 4-methoxyphenyl-substituted thiazole, contrasting with the target compound’s 1,3-thiazol-2-yloxy group.
- 9c : Features a 4-bromophenyl-thiazole, highlighting halogenated vs. methoxy substituents.
Key Differences :
- The target compound lacks the triazole-acetamide linker present in 9a–9e , instead directly coupling the azetidine-benzoyl group to thiazole.
- The methoxy group on the piperidine ring in the target compound may enhance solubility compared to halogenated analogs like 9c .
Table 1: Structural and Functional Group Comparison
Piperidine-Benzoyl Derivatives ()
The antiarrhythmic agent 4-(1-Hydroxyhexyl)-1-[4-(1H-Imidazol-1-yl)benzoyl]piperidine shares a benzoyl-piperidine core with the target compound but replaces the azetidine-thiazole moiety with an imidazole and hydroxyhexyl chain.
Azetidine-Containing Analogs ()
BD01166119 incorporates a dimethylpyrazole-substituted azetidine linked to a benzonitrile group.
Pharmacological and Computational Insights
- Docking Studies : Compounds in were evaluated using AutoDock4 , suggesting the target compound’s thiazole-oxy group may interact with hydrophobic pockets or catalytic sites.
- Solubility : The 4-methoxy group on piperidine likely improves aqueous solubility compared to halogenated analogs, critical for bioavailability.
Biological Activity
4-Methoxy-1-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}piperidine is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Thiazole Ring: Known for diverse biological activities including antimicrobial properties.
- Azetidine and Piperidine Moieties: Contribute to the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The specific derivative has shown effectiveness against various bacterial strains, likely due to its ability to inhibit cell wall synthesis.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
Table 1: Antimicrobial activity of this compound
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of key signaling pathways.
Mechanism of Action:
- Inhibition of the mitotic checkpoint.
- Disruption of DNA replication processes.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
Findings:
- Significant reduction in cell proliferation.
- Induction of apoptosis markers such as caspase activation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption: Rapid absorption post-administration.
- Distribution: High affinity for tissues, particularly those involved in metabolic processes.
- Metabolism: Primarily hepatic, with several metabolites identified.
Safety and Toxicology
Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are needed to establish long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
